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Introduction

In the field of structural chemistry, dithiocarbamates represent a versatile class of compounds
known for their coordination properties and diverse structural motifs. This technical guide
provides a comprehensive analysis of the synthesis, characterization, and crystal structure of
morpholinium morpholine-4-carbodithioate (C4aH10NO*-CsHsNOS2~). The compound is an ionic
salt built from a morpholinium cation, the conjugate acid of morpholine, and a morpholine-4-
carbodithioate anion.[1][2]

This document delves into the nuanced intermolecular forces, specifically the hydrogen
bonding, that dictate the supramolecular assembly of this compound in the solid state. The
insights presented herein are grounded in single-crystal X-ray diffraction data, offering
researchers and drug development professionals a detailed crystallographic and structural
blueprint. The narrative emphasizes the causality behind the observed structure, providing a
self-validating framework for understanding its solid-state behavior.
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Synthesis and Crystallization: A Protocol Driven by
Chemical Principles

The synthesis of morpholinium morpholine-4-carbodithioate is a direct and efficient process,

predicated on the nucleophilic addition of a secondary amine to carbon disulfide. Morpholine

serves a dual role in this reaction: as the nucleophile to form the dithiocarbamate anion and as

a base to accept a proton, thereby forming the morpholinium cation.[1][3]

Experimental Protocol: Synthesis and Single-Crystal
Growth

Reaction Setup: A solution is prepared by dissolving 0.2 mol of morpholine in 30 ml of an
ethanol-water (1:1 v/v) mixture. The use of a protic co-solvent system facilitates the
dissolution of both the organic amine and the resulting ionic salt.

Cooling: The solution is cooled in an ice bath. This is a critical step to manage the
exothermicity of the reaction between the amine and carbon disulfide and to promote the
precipitation of the product.

Nucleophilic Addition: 0.1 mol of carbon disulfide (CS:z) is added slowly to the cold
morpholine solution. The slow addition rate is crucial to control the reaction rate and prevent
the formation of unwanted byproducts.

Product Formation: The morpholinium salt of the morpholinedithiocarbamate precipitates
from the solution as a solid.

Recrystallization: The crude solid is purified by recrystallization from an ethanol-water (1:1
v/v) mixture. This process refines the product by removing impurities that are more soluble in
the solvent mixture.

Drying: The purified solid is dried in a vacuum oven at 323 K (50 °C) for 8 hours to remove
residual solvent.

Crystal Growth: Colorless single crystals, suitable for X-ray diffraction analysis, are obtained
from the recrystallization process.[1]
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Caption: Synthetic workflow for morpholinium morpholine-4-carbodithioate.

Crystallographic Data and Structure Refinement

The crystal structure was determined by single-crystal X-ray diffraction. The compound
crystallizes in the monoclinic system with the space group P2/c.[4] The asymmetric unit
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contains one morpholinium cation and one morpholine-4-carbodithioate anion.[3] Detailed
crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Core Crystal Data

Parameter Value Reference
Chemical Formula CaH10NO™*-CsHsNOS2~ [1]
Formula Weight (Mr) 250.37 [1]
Crystal System Monoclinic [1]
Space Group P2/c [4]
a(A) 7.938 (5) [1]
b (A) 18.3232 (15) [1]
c (A) 8.8260 (5) [1]
B (°) 110.021 (5) [1]
Volume (V) (A3) 1206.2 (8) [1]
z 4 [1]
Radiation Mo Ka (A = 0.71073 A) [4]
Temperature (T) 290 K [1]
Crystal Size (mm) 0.3x0.15x0.15 [1]

Table 2: Data Collection and Refinement Details
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Parameter Value Reference
Diffractometer Enraf—-Nonius TurboCAD-4 [11[3]
Measured Reflections 3705 [1][3]
Independent Reflections 3487 [11[3]
Reflections with | > 2a(l) 2021 [11[3]
R_int 0.041 [1][3]
R[F2 > 20(F?)] 0.050 [11[3]
WR(F2) 0.145 [1][3]
Goodness-of-fit (S) 1.00 [1][3]
Parameters 190 [11[3]
H-atom Treatment All H-atom parameters refined [1][3]

Molecular and Crystal Structure Insights

The structural integrity and supramolecular architecture of the title compound are dictated by
the conformation of its constituent ions and the hydrogen bonding interactions between them.

Conformational Analysis

Both the morpholinium cation and the morpholine ring of the dithiocarbamate anion adopt a
stable chair conformation.[1][3] This is the expected low-energy conformation for six-membered
saturated heterocyclic rings, minimizing steric and torsional strain. The puckering parameters
for the rings further confirm this geometry. For the anion, the parameters are Q=0.554 (3) A, 6
=177.4 (3)°, and @2 = 168 (6)°, while for the cation they are Q = 0.566 (3) A, 8 = 1.4 (4)°, and
@2 = 60 (14)°.[1]

Hydrogen Bonding and Supramolecular Assembly

The defining feature of the crystal packing is the formation of a robust, hydrogen-bonded dimer.
[2] In the crystal, two formula units (one cation and one anion) are linked to another two via N—
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H---S hydrogen bonds.[1][4] This interaction involves the hydrogen atom of the morpholinium
cation's amine group and a sulfur atom of the dithiocarbamate anion.

This specific hydrogen bonding pattern results in the formation of an inversion dimer, which is a
centrosymmetric arrangement.[1][3] This supramolecular synthon can be described using
graph-set notation as R4*(12), indicating a ring motif composed of four donors and four
acceptors, enclosing a total of 12 atoms.[1] This dimer is the fundamental building block of the
crystal lattice.

Visualization of the Inversion Dimer

Click to download full resolution via product page

Caption: The R4#(12) inversion dimer formed by N—H:-S hydrogen bonds.

Conclusion

The crystal structure of morpholinium morpholine-4-carbodithioate is a well-defined system
governed by strong intermolecular N—H---S hydrogen bonds. These interactions create a
stable, centrosymmetric dimer motif that serves as the primary building block for the extended
solid-state structure. The detailed crystallographic data provided in this guide offers a definitive
reference for researchers working on dithiocarbamates, supramolecular chemistry, and the
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solid-state properties of organic salts. The synthesis protocol is robust and reproducible,
allowing for straightforward access to high-purity crystalline material for further studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b083556?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

